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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)-1H-tetrazole

Cat. No.: B1332492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound

5-(4-Fluorophenyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials

science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its

structural elucidation and characterization.

Core Spectroscopic Data
The empirical formula for 5-(4-Fluorophenyl)-1H-tetrazole is C₇H₅FN₄, with a molecular

weight of 164.14 g/mol . The experimentally determined melting point is 114–116 °C[1] or 180

°C with decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic

compounds. For 5-(4-Fluorophenyl)-1H-tetrazole, both proton (¹H) and carbon-13 (¹³C) NMR

data have been reported, typically using deuterated dimethyl sulfoxide (DMSO-d₆) as the

solvent.

¹H NMR Data

The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons and

the acidic proton of the tetrazole ring.
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Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment
Coupling
Constant
(J) Hz

Reference

16.91 brs 1H
N-H

(tetrazole)
- [1]

8.12–8.07 m 2H Ar-H - [1]

7.50–7.45 m 2H Ar-H - [1]

Abbr: brs = broad singlet, m = multiplet, Ar-H = Aromatic Proton

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, including

the carbon atoms of the phenyl and tetrazole rings. The carbon attached to the fluorine atom

exhibits a characteristic splitting pattern.

Chemical Shift
(δ) ppm

Splitting
Pattern

Assignment
Coupling
Constant (J)
Hz

Reference

163.6 d C-F 249 [1]

154.6 s C (tetrazole) - [1]

129.5 d Ar-C 8.9 [1]

116.6 d Ar-C 22.3 [1]

Abbr: d = doublet, s = singlet, Ar-C = Aromatic Carbon

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational frequencies for 5-(4-Fluorophenyl)-1H-tetrazole are summarized below.
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Wavenumber (cm⁻¹) Assignment Reference

2991 N-H stretch [1]

1610 C=N stretch [1]

1505 Aromatic C=C stretch [1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. Electrospray ionization (ESI) is a common technique for this class of compounds.

m/z Ion Technique Reference

163 [M – H]⁻ ESI-MS [1]

Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer

operating at a frequency of 500 MHz and 125 MHz, respectively.[1] The sample is dissolved in

a suitable deuterated solvent, such as DMSO-d₆, with tetramethylsilane (TMS) used as an

internal standard.

IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can

be prepared as a KBr pellet, where a small amount of the compound is mixed with potassium

bromide and pressed into a thin disk.

Mass Spectrometry: The ESI-MS spectrum is acquired using a mass spectrometer equipped

with an electrospray ionization source. The sample is dissolved in a suitable solvent and

introduced into the instrument. The analysis is performed in negative ion mode to observe the

[M – H]⁻ ion.[1]

Visualization of Spectroscopic Workflow
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The general workflow for the spectroscopic analysis of a synthesized compound like 5-(4-
Fluorophenyl)-1H-tetrazole is depicted below. This process ensures the confirmation of the

chemical structure and purity of the compound.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Confirmation

Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole

Purification (e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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